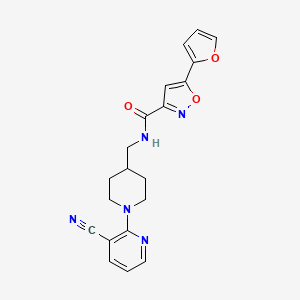

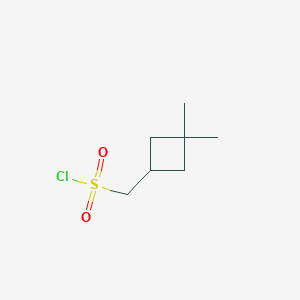

![molecular formula C15H11FN2O2S B2506010 N-(4-氟苯并[d]噻唑-2-基)-3-甲氧基苯甲酰胺 CAS No. 906785-37-3](/img/structure/B2506010.png)

N-(4-氟苯并[d]噻唑-2-基)-3-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide" is a chemical entity that has been the subject of various studies due to its potential biological activities. While the exact compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been investigated for their biological properties, such as antagonistic activity on metabotropic glutamate receptor 1 (mGluR1) , and antiproliferative activity against various cancer cell lines .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of a compound with antiproliferative activity involved the condensation of 3-methoxybenzoic acid with an intermediate derived from methyl 3-aminothiophene-2-carboxylate, followed by chlorination and further condensation . These methods highlight the complexity and the careful design required to synthesize such compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction . These studies reveal the spatial arrangement of atoms within the molecules and provide insights into the conformational preferences of the compounds. For example, the crystal structure of a similar compound showed a fully delocalized benzothiazole system with sp2 hybridization of the nitrogen atom .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their functional groups and molecular structure. The presence of amide, benzothiazole, and fluorophenyl groups suggests potential for various chemical reactions, including hydrogen bonding and interactions with biological targets . The strong intermolecular hydrogen bonds observed in the crystal structures of these compounds are indicative of their potential reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The crystallographic studies provide data on the crystalline form, space group, and cell dimensions, which are essential for understanding the material properties of the compounds . The vibrational properties studied through spectroscopic methods such as FTIR and FT-Raman, along with quantum chemical calculations, offer insights into the molecular vibrations and the stability of the compounds .

科学研究应用

抗菌活性

噻唑衍生物,包括那些与 N-(4-氟苯并[d]噻唑-2-基)-3-甲氧基苯甲酰胺结构相关的衍生物,已被合成并对其抗菌特性进行了评估。这些化合物对各种革兰氏阳性菌和革兰氏阴性菌以及真菌表现出显着的体外活性。这表明 N-(4-氟苯并[d]噻唑-2-基)-3-甲氧基苯甲酰胺在开发新的抗菌剂中具有潜在应用,特别是用于治疗微生物疾病 (Desai, Rajpara, & Joshi, 2013).

抗癌活性

氨基噻唑衍生物因其对各种癌细胞系的抗癌作用而受到探索,显示出对抗人胃腺癌和结直肠腺癌的希望。这表明 N-(4-氟苯并[d]噻唑-2-基)-3-甲氧基苯甲酰胺在癌症治疗中具有潜在的研究应用,特别是在开发新型抗癌剂方面 (Tsai et al., 2016).

神经和精神疾病

对 4-噻唑烷酮衍生物的研究突出了它们作为苯二氮卓受体激动剂的潜力,对抗惊厥和镇静催眠活性具有影响。这表明可以探索 N-(4-氟苯并[d]噻唑-2-基)-3-甲氧基苯甲酰胺对神经和精神疾病的影响,为开发新的治疗剂做出贡献 (Faizi et al., 2017).

分子影像

关于用于脑中代谢型谷氨酸受体亚型 1 (mGluR1) 的正电子发射断层扫描 (PET) 成像的新型放射性配体的研究表明噻唑衍生物在分子影像中的潜在用途。这突出了 N-(4-氟苯并[d]噻唑-2-基)-3-甲氧基苯甲酰胺在开发用于成像脑部疾病的新型 PET 配体方面的可能应用 (Fujinaga et al., 2012).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2S/c1-20-10-5-2-4-9(8-10)14(19)18-15-17-13-11(16)6-3-7-12(13)21-15/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNBMWVIOWAVTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

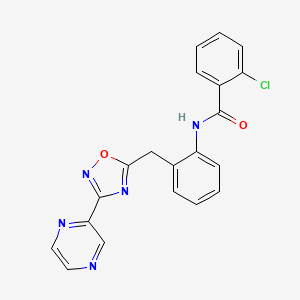

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2505927.png)

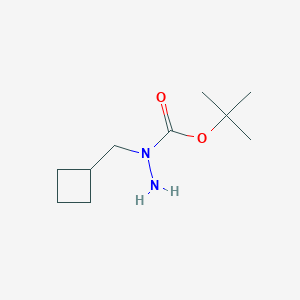

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2505928.png)

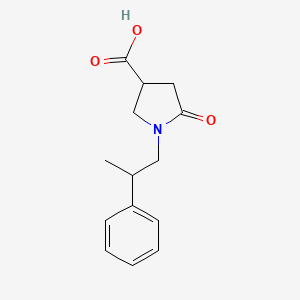

![(5-Bromofuran-2-yl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2505930.png)

![3-[(2E)-but-2-en-1-yl]-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2505932.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2505939.png)

![5-[1-(3,5-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2505940.png)

![(2E)-3-(2-furyl)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acrylamide](/img/structure/B2505941.png)

![N1-(2-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2505947.png)